molecular formula C24H32N2O4S B2476343 2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954591-41-4

2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2476343
CAS RN: 954591-41-4
M. Wt: 444.59
InChI Key: LPCHKGVBUGILJW-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a complex structure. It contains a phenoxy group (a phenol ether), a tert-butyl group (a type of alkyl group), and a tetrahydroisoquinoline group (a type of nitrogen-containing heterocycle). These groups are common in many organic compounds, including pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tert-butyl group is known for its stability, while the phenoxy group could potentially participate in reactions involving the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Scientific Research Applications

Synthesis and Characterization

A novel method for synthesizing 3-arylsulfonylquinoline derivatives, including compounds structurally related to the chemical , employs tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides. This process facilitates the formation of a C-S bond and quinoline ring via a sulfonylation-cyclization-aromatization sequence, offering a straightforward route to these compounds without the need for metallic catalysts (Zhang et al., 2016).

Drug Synthesis Pathways

The compound's related structural motifs are explored in the synthesis of quinazoline antifolates targeting thymidylate synthase, a crucial enzyme in DNA synthesis. This pathway highlights the use of tert-butyl protected intermediates for synthesizing oligo(L-gamma-glutamyl) conjugates, demonstrating the importance of protecting groups in drug synthesis and their impact on biological activity and selectivity (Pawełczak et al., 1989).

Structural and Functional Analysis

The structural aspects of amide-containing isoquinoline derivatives provide insights into their interactions with mineral acids, forming gels or crystalline solids depending on the acid used. This behavior underscores the significance of structural features in determining the physical properties of compounds and their potential applications in material science or drug formulation (Karmakar et al., 2007).

Chemical Reactivity and Mechanisms

Understanding the chemical reactivity and mechanisms of related compounds, such as the Pummerer-type cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides, is crucial for developing synthetic strategies for similar compounds. This knowledge can facilitate the design of new synthetic routes or the improvement of existing ones for the efficient production of pharmaceuticals (Toda et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied as a potential pharmaceutical or agrochemical .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-5-14-31(28,29)26-13-12-18-6-9-21(15-19(18)16-26)25-23(27)17-30-22-10-7-20(8-11-22)24(2,3)4/h6-11,15H,5,12-14,16-17H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCHKGVBUGILJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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